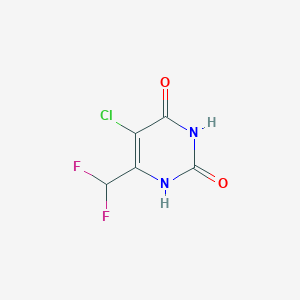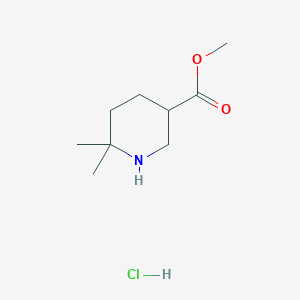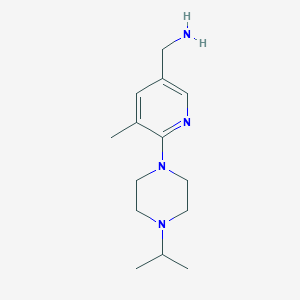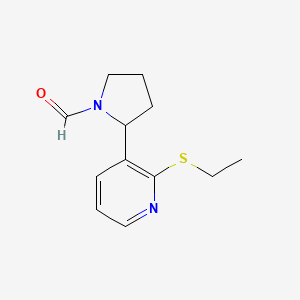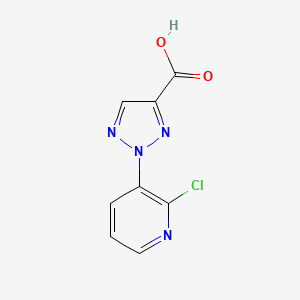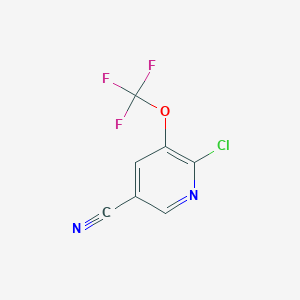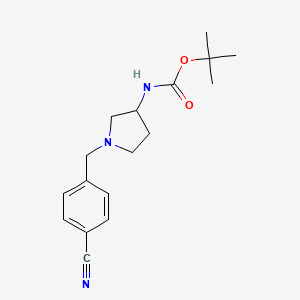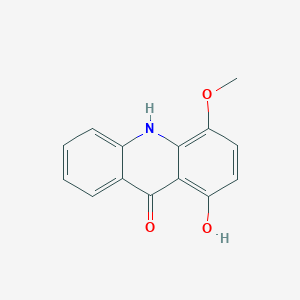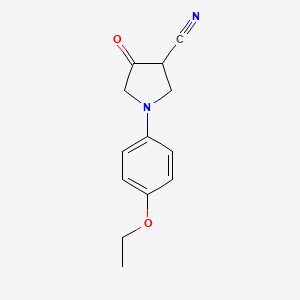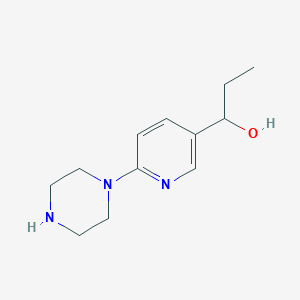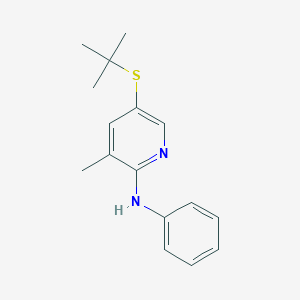
5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butylthio group, a methyl group, and a phenyl group attached to a pyridine ring. The tert-butylthio group is known for its unique reactivity and stability, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine typically involves the introduction of the tert-butylthio group into the pyridine ring. One common method is the reaction of a pyridine derivative with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of an aprotic solvent such as hexamethylphosphoramide (HMPA) and a base like lithium hydride to deprotonate the thiol group .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and better product quality .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butylthio group.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thallium(I) ethoxide can facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylthio group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butylthiol: Shares the tert-butylthio group but lacks the pyridine ring and phenyl group.
2,7-Di-tert-butyl-1,3,6,8-tetraazapyrene: Contains tert-butyl groups and a nitrogenated polycyclic aromatic hydrocarbon core.
S-(tert-Butylthio)-L-cysteine: A derivative of the amino acid cysteine with a tert-butylthio group.
Uniqueness
5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine is unique due to the combination of its tert-butylthio group, pyridine ring, and phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H20N2S |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
5-tert-butylsulfanyl-3-methyl-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C16H20N2S/c1-12-10-14(19-16(2,3)4)11-17-15(12)18-13-8-6-5-7-9-13/h5-11H,1-4H3,(H,17,18) |
InChI Key |
LSVCDAOCCBMUSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC2=CC=CC=C2)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




